molecular formula C12H9F3N2O2S B2737818 Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate CAS No. 82424-65-5

Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate

Cat. No.: B2737818
CAS No.: 82424-65-5
M. Wt: 302.27
InChI Key: NUBIGKPQVCRUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 4, a meta-trifluoromethylphenyl group at position 3, and a methyl ester at position 3.

Properties

IUPAC Name

methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c1-19-11(18)10-8(16)9(17-20-10)6-3-2-4-7(5-6)12(13,14)15/h2-5H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBIGKPQVCRUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Ester Hydrolysis and Acid Derivative Formation

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

Reaction ConditionsReagentsOutcomeYieldSource
Alkaline hydrolysisNaOH (40%), ethyl acetateCarboxylic acid formation98.7%
Acidic workupHCl (10%)Precipitation of acid product-

Example:

Procedure : A solution of the methyl ester in ethyl acetate was treated with 40% NaOH at <40°C, followed by acidification with HCl to pH 2. The product precipitated as a light-yellow solid .

Acylation of the Amino Group

The primary amino group at position 4 participates in acylation reactions, forming amide derivatives. This modification enhances biological activity in medicinal applications:

Reaction ConditionsReagentsProductNotesSource
AcylationAcetyl chloride, Et3_3NN-Acetylated thiazoleImproved lipophilicity
BenzoylationBenzoyl chloride, DMFN-Benzoyl derivativeUsed in anticancer studies

Example:

Application : Acylation with benzoyl chloride in dimethylformamide (DMF) produced derivatives evaluated for cytotoxicity against cancer cell lines .

Nucleophilic Substitution Reactions

The electron-deficient thiazole ring facilitates nucleophilic substitution, particularly at position 2 or 5. The trifluoromethylphenyl group directs reactivity:

Target PositionReagentsConditionsOutcomeSource
Thiazole C-2Alkyl halides, K2_2CO3_3Room temperatureAlkylated derivatives
CarboxylateSOCl2_2, 1,2-DCERefluxAcid chloride formation

Example:

Synthesis of Acid Chloride : Treatment with thionyl chloride in 1,2-dichloroethane under reflux yielded the corresponding acyl chloride, a precursor for peptide coupling .

Cyclization and Heterocycle Formation

The amino and ester groups enable cyclization reactions to form fused heterocycles, expanding structural diversity:

Reagents/ConditionsProductBiological RelevanceSource
Hydrazine hydrateThiazolo[5,4-d]pyrimidine derivativesAnticonvulsant activity
Polyphosphoric acid, arylhydrazinesIndole-linked thiazolesAnticancer potential

Example:

Mechanism : Reaction with arylhydrazines in polyphosphoric acid led to 5-(2'-indolyl)thiazoles, showing IC50_{50} values of 10–30 µM against cancer cells .

Catalytic Hydrogenation and Reduction

The nitro intermediates (if present) or unsaturated bonds undergo reduction, though the trifluoromethyl group remains inert:

SubstrateReagentsConditionsOutcomeSource
Nitro precursorH2_2, Pd/CEthanolAmino group formation

Schiff Base Formation

The amino group reacts with aldehydes or ketones to form imines, useful for creating bioactive hybrids:

Aldehyde/KetoneConditionsApplicationSource
4-MethoxybenzaldehydeEthanol, refluxAntitubercular agents
Pyridine carboxaldehydeAcetic acid catalysisEnhanced cytotoxicity

Key Structural Insights:

  • Trifluoromethyl Group : Enhances metabolic stability and directs electrophilic substitution to meta positions.

  • Amino Group : Serves as a site for acylation, alkylation, and condensation reactions .

  • Ester Group : Provides a handle for hydrolysis or transesterification .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. Preliminary studies suggest that it may act as a potent inhibitor against various cancer cell lines, including breast and ovarian cancers.

Mechanisms of Action
The compound's mechanism often involves the inhibition of specific enzymes that are crucial for cancer metabolism. The trifluoromethyl group enhances its binding affinity to these targets, potentially leading to improved therapeutic efficacy.

Case Study: In Vitro Studies
A notable study demonstrated that this compound exhibited nanomolar activity against a range of human cancer cell lines. The findings suggest a broad-spectrum antitumor potential, making it a candidate for further development in anticancer therapies.

Antibacterial and Antitubercular Activities

In addition to its antitumor properties, this compound has shown promise in antibacterial applications. Compounds with similar thiazole structures have been reported to possess antibacterial and antitubercular activities.

Research Findings
Studies have indicated that derivatives of this compound can exhibit broad-spectrum antibacterial activity. For instance, compounds structurally related to this thiazole derivative have demonstrated effectiveness against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Agricultural Applications

The unique properties of this compound extend into agricultural sciences as well. Its ability to interact with biological systems makes it a candidate for use in developing agrochemicals.

Pesticidal Activity
Research is ongoing to evaluate the efficacy of this compound as a potential pesticide or herbicide. Its structural characteristics could contribute to the development of new formulations that target specific pests while minimizing environmental impact.

Material Sciences

The compound's chemical stability and unique electronic properties make it suitable for applications in material sciences, particularly in the development of organic semiconductors and sensors.

Potential Applications
Investigations into the use of thiazole derivatives in electronic materials have shown promise. The incorporation of this compound into polymer matrices may enhance conductivity and sensor performance.

Summary Table of Applications

Field Application Findings/Notes
Medicinal ChemistryAntitumor ActivityExhibits nanomolar activity against cancer cell lines; potential as anticancer agent
Antibacterial and Antitubercular ActivitiesBroad-spectrum activity; effective against Mycobacterium smegmatis
AgriculturePesticidal ActivityPotential development as a pesticide or herbicide
Material SciencesOrganic SemiconductorsMay enhance conductivity in polymer matrices

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound differs from analogs in the position and nature of substituents on the phenyl ring and thiazole core:

Compound Name Substituent on Phenyl Ring Thiazole Substituents Molecular Weight (g/mol) Key Properties
Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate (Target) 3-CF₃ 4-NH₂, 5-COOCH₃ ~315 (calculated) High lipophilicity, metabolic stability
Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate 4-CH₃ 4-NH₂, 5-COOCH₃ 248.3 Discontinued; purity ≥95%
Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate 2-F 4-NH₂, 5-COOCH₃ ~246 (estimated) Lower steric bulk, moderate solubility
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde 4-CF₃ 2-aryl, 5-CHO 271.26 mp 131–133°C; used in synthesis
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid 4-CF₃ 2-aryl, 5-COOH 287.25 mp 237–238°C; higher polarity

Key Observations :

  • Trifluoromethyl vs.
  • Ester vs. Carboxylic Acid/Carbaldehyde : The methyl ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid (analogous to ’s acid derivative) for improved bioavailability .

Physicochemical Properties

  • Melting Point : The target compound’s ester group likely results in a lower melting point than the carboxylic acid analog (237–238°C, ) but higher than the carbaldehyde (131–133°C, ).

Notes

  • The trifluoromethyl group’s role in enhancing drug-like properties aligns with trends in medicinal chemistry but requires toxicity profiling.
  • and highlight the commercial availability of related compounds, though some are discontinued, underscoring the need for customized synthesis.

Biological Activity

Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate (commonly referred to as the compound) is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H10F3N2O2S
  • Molecular Weight : 304.28 g/mol
  • CAS Number : 1463500-53-9

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity :
    • Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the trifluoromethyl group enhances the compound's potency against various cancer cell lines. For instance, studies indicate that thiazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties :
    • The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function, making it a potential candidate for antibiotic development .
  • Anti-inflammatory Effects :
    • Research has demonstrated that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Neuroprotective Effects :
    • Some studies suggest that thiazole derivatives may provide neuroprotective benefits by inhibiting neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Ring : The thiazole moiety is essential for bioactivity, contributing to both cytotoxicity and interaction with biological targets.
  • Trifluoromethyl Group : This group enhances lipophilicity and electron-withdrawing properties, increasing the compound's potency against various targets.
  • Amino Group : The presence of an amino group at position 4 plays a crucial role in binding interactions with target proteins, enhancing its overall pharmacological profile .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiazole derivatives, including this compound. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin across multiple cancer cell lines, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like penicillin and streptomycin. This suggests its potential application in treating bacterial infections resistant to conventional therapies .

Case Study 3: Anti-inflammatory Mechanism

Research indicated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism by which it may alleviate symptoms associated with inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, thioamide derivatives may react with α-halo ketones or esters under basic conditions to form the thiazole core. The trifluoromethylphenyl group can be introduced via Suzuki-Miyaura coupling or pre-functionalized precursors. A related approach for similar thiazoles involves Hantzsch thiazole synthesis, where thiourea reacts with α-bromo ketones (e.g., ).
  • Purification : Recrystallization (using solvents like ethanol or DCM/hexane) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is recommended. notes melting points (e.g., 131–133°C for analogous thiazoles), which can validate purity.

Q. How should researchers characterize this compound to confirm its structure?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to identify the thiazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and trifluoromethyl group (δ ~110–120 ppm in 19^19F NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C12_{12}H10_{10}F3_{3}N2_2O2_2S: calculated 304.05 g/mol).
  • IR : Peaks for ester C=O (~1700 cm1^{-1}) and amino N-H (~3300 cm1^{-1}).
    • Validation : Compare spectral data with structurally similar compounds (e.g., ).

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

  • Factors to Test :

  • Catalysts : Use Pd catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions ( ).
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., reports microwave conditions for triazole derivatives).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency.
    • Troubleshooting : Monitor intermediates via TLC and adjust stoichiometry of reagents (e.g., excess α-halo ester to drive cyclization).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Possible Causes :

  • Purity : Impurities (e.g., unreacted starting materials) can skew bioassays. Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity ( ).
  • Assay Variability : Standardize protocols (e.g., cell line viability tests vs. enzymatic assays).
  • Stereochemical Effects : If chiral centers exist, enantiomeric separation (e.g., chiral HPLC) may be critical ().
    • Validation : Replicate studies under controlled conditions and cross-reference with crystallographic data (e.g., for error analysis).

Q. How does the trifluoromethyl group influence the compound’s reactivity in electrophilic substitution reactions?

  • Mechanistic Insight : The -CF3_3 group is electron-withdrawing, directing electrophiles to meta/para positions on the phenyl ring. For example, nitration may occur at the 5-position of the phenyl group (relative to -CF3_3).
  • Experimental Design : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict reactive sites, followed by regioselective functionalization (e.g., bromination) and NMR validation ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.